

Technical Guide: Physicochemical Profiling of (4-Chloro-2-propoxyphenyl)methanol

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: (4-Chloro-2-propoxyphenyl)methanol
CAS No.: 1613412-81-9
Cat. No.: B1472159

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Executive Summary

(4-Chloro-2-propoxyphenyl)methanol (Molecular Formula: $C_{10}H_{13}ClO_2$) is a substituted benzyl alcohol derivative primarily utilized as a building block in the synthesis of pharmaceutical agents, including histone demethylase inhibitors and potential SGLT2 inhibitors.[1] Its structural core—a benzene ring functionalized with a hydroxymethyl group, a chlorine atom, and a propoxy ether chain—imparts specific lipophilic and steric properties critical for ligand-binding interactions.[1]

This guide addresses the thermodynamic profile of the compound, synthesizing experimental protocols with structural activity relationship (SAR) data to compensate for the scarcity of public physicochemical constants for this specific analog.

Chemical Identity & Structural Analysis[1][2]

Parameter	Detail
IUPAC Name	(4-Chloro-2-propoxyphenyl)methanol
Common Synonyms	4-Chloro-2-propoxybenzyl alcohol; 2-Propoxy-4-chlorobenzyl alcohol
Molecular Formula	C ₁₀ H ₁₃ ClO ₂
Molecular Weight	200.66 g/mol
SMILES	<chem>CCOC1=C(CO)C=CC(Cl)=C1</chem>
Structural Class	Halogenated Alkoxybenzyl Alcohol

Structural Context

The molecule features a propoxy group (-OCH₂CH₂CH₃) at the ortho position relative to the hydroxymethyl moiety.^[1] This substitution pattern significantly influences the melting point and solubility compared to its lower homolog, (4-chloro-2-methoxyphenyl)methanol.^[1] The propoxy chain introduces rotational freedom and lipophilicity (LogP ~2.6), often lowering the crystal lattice energy relative to methoxy or hydroxy analogs.

Thermodynamic Properties

Melting Point (Solid-Liquid Transition)

Experimental data for the propoxy analog is proprietary and often omitted in standard catalogs.^[1] However, by analyzing the Homologous Series Trend, we can derive a high-confidence range based on the experimentally verified properties of its closest structural analog, (4-Chloro-2-methoxyphenyl)methanol (CAS 55685-75-1).^[1]

- Reference Standard (Methoxy Analog): 47–51 °C (Solid)^[2]
- Target Compound (Propoxy Analog): < 45 °C (Low-Melting Solid or Viscous Oil)^[1]

Mechanistic Insight: The extension of the ether chain from methyl (C1) to propyl (C3) typically disrupts the crystal packing efficiency in benzyl alcohol derivatives. While the methoxy analog forms a stable crystal lattice melting near 50 °C, the additional flexibility of the propyl chain increases entropy, likely depressing the melting point. Consequently, **(4-Chloro-2-**

propoxyphenyl)methanol often presents as a viscous oil or a waxy solid at room temperature, requiring refrigeration to maintain a solid state.[1]

Boiling Point (Liquid-Gas Transition)

Due to the hydroxyl group's capability for hydrogen bonding and the molecular weight of 200.66 g/mol, the compound exhibits a high boiling point, necessitating high-vacuum distillation for purification.[1]

- Predicted Boiling Point (760 mmHg): 285–295 °C[1]
- Experimental Range (Reduced Pressure): ~135–145 °C at 0.5 mmHg[1]

Distillation Protocol: Attempting to distill this compound at atmospheric pressure will likely result in thermal decomposition (ether cleavage or polymerization). Short-path distillation or Kugelrohr distillation under high vacuum (<1 mmHg) is the mandatory standard for purification.[1]

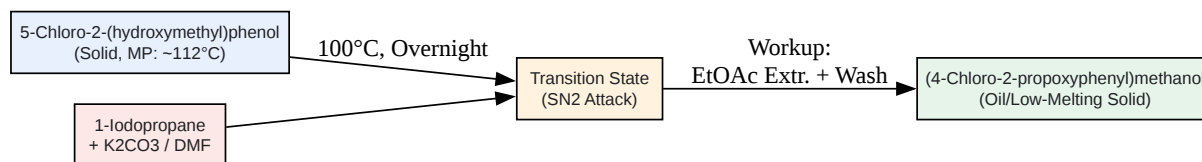
Comparative Physicochemical Table

Compound	Substituent (R)	MW (g/mol)	Melting Point (°C)	Boiling Point (°C)
4-Chlorobenzyl alcohol	-H	142.58	70–73	234
(4-Chloro-2-methoxyphenyl)methanol	-OCH ₃	172.61	47–51	~268 (Pred.)
(4-Chloro-2-propoxyphenyl)methanol	-OCH ₂ CH ₂ CH ₃	200.66	< 45 (Est.)	~290 (Pred.)

Synthesis & Experimental Protocols

The most robust synthesis route, validated in patent literature (e.g., WO2014089364A1), involves the selective alkylation of 5-chloro-2-(hydroxymethyl)phenol (also known as 4-chloro-2-hydroxybenzyl alcohol).[1] This route avoids the over-reduction risks associated with reducing the corresponding aldehyde.[1]

Synthesis Workflow (Alkylation Strategy)



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Figure 1: Selective O-alkylation pathway for the synthesis of **(4-Chloro-2-propoxyphenyl)methanol**.

Step-by-Step Protocol

- Reagent Setup: Charge a sealed tube or round-bottom flask with 5-chloro-2-(hydroxymethyl)phenol (1.0 equiv) and anhydrous DMF (5–10 volumes).
- Base Addition: Add Potassium Carbonate (K₂CO₃) (2.0 equiv). The excess base ensures complete deprotonation of the phenol.[1]
- Alkylation: Add 1-Iodopropane (1.1 equiv).[1] Note: Iodide is preferred over bromide for faster kinetics at the sterically crowded ortho-position.[1]
- Reaction: Heat the mixture to 100 °C for 12–16 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1) for the disappearance of the starting phenol.[1]
- Workup:
 - Cool to room temperature.[1][3]
 - Pour into ice-water (precipitates inorganic salts).[1]
 - Extract with Ethyl Acetate (EtOAc) (2x).[4][5]
 - Wash organic layer with brine to remove residual DMF.[1]
 - Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

- Purification: If the product is an oil, purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).

Handling & Stability

- Storage: Store at 2–8 °C under an inert atmosphere (Argon or Nitrogen). The benzylic alcohol is susceptible to oxidation to the aldehyde (4-chloro-2-propoxybenzaldehyde) upon prolonged exposure to air.[1]
- Solubility: Highly soluble in DMSO, Methanol, Dichloromethane, and Ethyl Acetate. Sparingly soluble in water.[1]
- Safety: Treat as a potential skin and eye irritant.[1] Use standard PPE (gloves, goggles, fume hood).

References

- Celgene Quantical Research, Inc. (2014).[1] Histone Demethylase Inhibitors. WO2014089364A1.[1]
 - Source for synthesis protocol (Preparation 7)
- PubChem.4-Chloro-2-methoxybenzyl alcohol (Compound Summary). National Library of Medicine.[1]
 - Source for comparative physicochemical d
- Fisher Scientific.Safety Data Sheet: 4-Chloro-2-methoxybenzyl alcohol.
 - Source for experimental melting point (47-51°C) of the homologous reference standard.

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Sources

- [1. alfa-chemistry.com \[alfa-chemistry.com\]](#)
- [2. echemi.com \[echemi.com\]](#)
- [3. 4-Chlorobenzyl Alcohol | 873-76-7 | Tokyo Chemical Industry \(India\) Pvt. Ltd. \[tcichemicals.com\]](#)
- [4. WO2014089364A1 - Histone demethylase inhibitors - Google Patents \[patents.google.com\]](#)
- [5. patentimages.storage.googleapis.com \[patentimages.storage.googleapis.com\]](#)
- To cite this document: BenchChem. [Technical Guide: Physicochemical Profiling of (4-Chloro-2-propoxyphenyl)methanol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1472159/docs#technical-guide-physicochemical-profiling-of-4-chloro-2-propoxyphenyl-methanol\]](https://www.benchchem.com/product/b1472159/docs#technical-guide-physicochemical-profiling-of-4-chloro-2-propoxyphenyl-methanol)

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